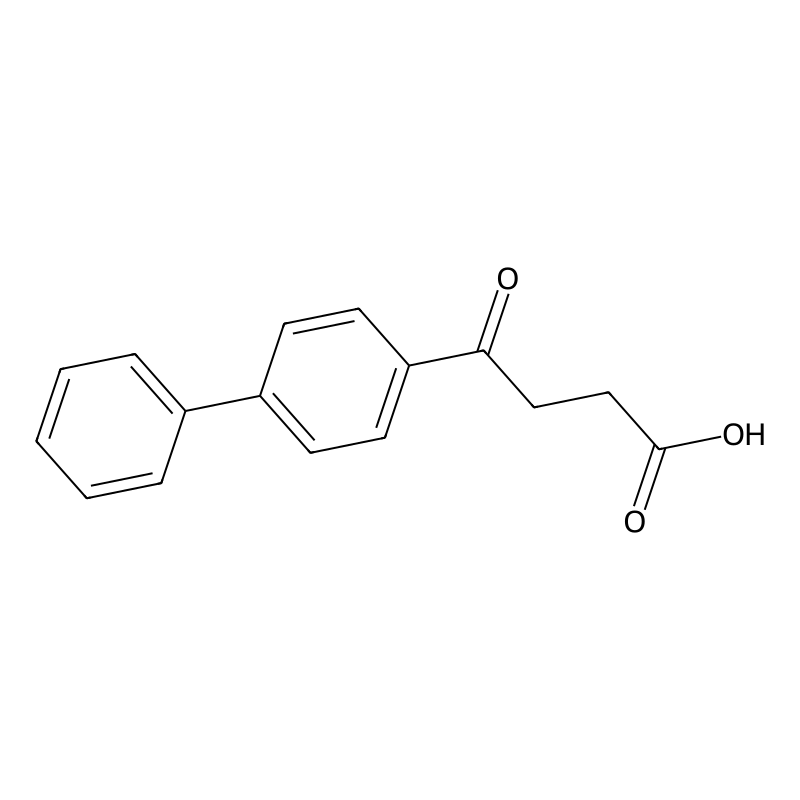

Fenbufen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Fenbufen (CAS: 36330-85-5) is a well-established non-steroidal anti-inflammatory prodrug that metabolizes in vivo to its active form, biphenylacetic acid (felbinac). In procurement and pharmaceutical R&D, it is primarily valued for its specific baseline physicochemical properties—namely its lack of direct in vitro cyclooxygenase (COX) activity and its exceptionally low aqueous solubility of 0.0022 mg/mL at 25 °C [1]. These attributes make it a preferred, highly predictable model compound for prodrug formulation, cocrystal engineering, and cyclodextrin complexation workflows rather than a direct-acting active pharmaceutical ingredient (API).

Substituting Fenbufen with its active metabolite (biphenylacetic acid) or other traditional NSAIDs like indomethacin fundamentally alters the safety and delivery profile of the final formulation. Because Fenbufen is inactive prior to hepatic metabolism, it avoids the direct gastric mucosal irritation characteristic of active NSAIDs [1]. Procuring the active metabolite instead of the prodrug negates this critical gastrointestinal-sparing effect, rendering the substitution unviable for oral dosage forms explicitly designed to minimize ulcerogenic potential.

Prodrug Gastrointestinal Sparing vs. Active NSAIDs

Fenbufen demonstrates a significantly lower ulcerogenic severity index compared to both its active metabolite (4-biphenylacetic acid) and standard NSAIDs like indomethacin. At an oral dose of 25 mg/kg in rat models, Fenbufen exhibits a severity index of 0.917, whereas 4-biphenylacetic acid scores 1.50 and indomethacin reaches 2.167 [1].

| Evidence Dimension | Ulcerogenic severity index |

| Target Compound Data | 0.917 (at 25 mg/kg oral dose) |

| Comparator Or Baseline | 4-Biphenylacetic acid (1.50) and Indomethacin (2.167) |

| Quantified Difference | 38.8% lower severity than its active metabolite; 57.6% lower than indomethacin |

| Conditions | In vivo oral administration (rat model, 25 mg/kg) |

Justifies the selection of Fenbufen over its active metabolite to minimize direct mucosal damage in oral pharmaceutical formulations.

Solubility Amplification via Cyclodextrin Complexation

Unformulated Fenbufen is a BCS Class II drug with an extremely low baseline aqueous solubility of 0.0022 mg/mL at 25 °C [1]. However, phase solubility studies demonstrate that complexation with randomly methylated β-cyclodextrin (RAMEB) enhances its solubility by a factor of approximately 200, significantly outperforming unformulated baselines[2].

| Evidence Dimension | Aqueous solubility enhancement factor |

| Target Compound Data | ~200-fold increase in solubility (with RAMEB) |

| Comparator Or Baseline | Unformulated Fenbufen (0.0022 mg/mL at 25 °C) |

| Quantified Difference | ~200x higher aqueous solubility post-complexation |

| Conditions | Phase solubility studies in aqueous media with RAMEB at 25 °C |

Validates Fenbufen as a highly responsive candidate for advanced formulation techniques, overcoming its primary processability bottleneck.

In Vitro COX Inactivity for Targeted In Vivo Activation

As a true prodrug, intact Fenbufen exhibits no intrinsic in vitro inhibitory effect on cyclooxygenase (COX) enzymes[1]. In contrast, its active metabolite, biphenylacetic acid (felbinac), acts as a potent non-selective inhibitor with IC50 values of 865.68 nM for COX-1 and 976 nM for COX-2 .

| Evidence Dimension | In vitro COX-1 / COX-2 IC50 |

| Target Compound Data | No intrinsic in vitro activity |

| Comparator Or Baseline | Biphenylacetic acid (IC50 = 865.68 nM for COX-1; 976 nM for COX-2) |

| Quantified Difference | Complete lack of in vitro activity vs. nanomolar inhibition by metabolite |

| Conditions | In vitro cyclooxygenase inhibition assay |

Confirms the compound's suitability as an inactive precursor for research focused on metabolically activated drug delivery systems.

Oral Prodrug Formulation Development

Due to its significantly lower ulcerogenic index compared to active NSAIDs like indomethacin [1], Fenbufen is the optimal starting material for developing oral solid dosage forms where minimizing direct gastrointestinal mucosal irritation is a primary clinical or research objective.

Cocrystal and Complexation Engineering

Fenbufen's extremely low baseline aqueous solubility makes it an ideal model API for evaluating novel solubility-enhancing platforms, such as cyclodextrin complexation or ionic co-crystallization with coformers like isonicotinamide [2].

Metabolic Pathway and Pharmacokinetic Modeling

Because intact Fenbufen lacks in vitro COX activity but converts to the highly active biphenylacetic acid in vivo [3], it serves as a reliable reference standard and precursor in pharmacokinetic assays studying hepatic metabolism and prodrug activation kinetics.

References

- [1] SAS Publishers, 'Amide prodrugs of NSAIDs: Synthesis and biological evaluation with a hydrolysis study', Scholars Academic Journal of Pharmacy, 2015.

- [2] Open UCT, 'Synthesis and characterisation of new multi-component compounds containing the non-steroidal anti-inflammatory drugs fenbufen and S(+)-ibuprofen', University of Cape Town, 2016.

- [3] NIH PMC, 'Single dose oral fenbufen for acute postoperative pain in adults', Cochrane Database Syst Rev., 2009.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

M01 - Antiinflammatory and antirheumatic products

M01A - Antiinflammatory and antirheumatic products, non-steroids

M01AE - Propionic acid derivatives

M01AE05 - Fenbufen

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Acute Toxic

Other CAS

Wikipedia

Use Classification

Dates

Green Synthesis of Carbon Nanotubes-Reinforced Molecularly Imprinted Polymer Composites for Drug Delivery of Fenbufen

Xin-Lu Liu, Hong-Fei Yao, Mei-Hong Chai, Wei He, Yan-Ping Huang, Zhao-Sheng LiuPMID: 30324359 DOI: 10.1208/s12249-018-1192-z

Abstract

The facile fabrication of single-walled carbon nanotubes (SWCNTs)-doping molecularly imprinted polymer (MIP) nanocomposite-based binary green porogen system, room-temperature ionic liquids (RTILs), and deep eutectic solvents (DESs) was developed for drug delivery system. With fenbufen (FB) as template molecule, 4-vinylpyridine (4-VP) was used as functional monomer, ethylene glycol dimethacrylate as cross-linking monomer, and 1-butyl-3-methylimidazoliumtetrafluoroborate and choline chloride/ethylene glycol as binary green solvent, in the presence of SWCNTs. The imprinting effect of the SWCNT-MIP composites was optimized by regulation of the amount of SWCNTs, ratio of RTILs and DES, and the composition of DES. Blue shifts of UV bands strongly suggested that interaction between 4-VP and FB can be enhanced due to SWCNT doping in the process of self-assembly. The reinforced imprinted effect of CNT-doping MIP can provide superior controlled release characteristics. Compared with the control MIP prepared without SWCNTs, the imprinting factor of the SWCNT-MIP composites exhibited a twofold increase. In the analysis for the FB release kinetics from all samples, the SWCNT-reinforced MIP produced the lowest value of drug diffusivity. The relative bioavailability of the SWCNT-MIP composites (F %) displayed the highest value of 143.3% compared with the commercial FB tablet, whereas the control MIP and SWCNT-non-MIP composites was only 48.3% and 44.4%, respectively. The results indicated that the SWCNT-MIP nanocomposites developed here have potentials as the controlled-release device.Bioanalytical method development for quantification of ulifloxacin, fenbufen and felbinac in rat plasma by solid-phase extraction (SPE) and HPLC with PDA detection

Vincenzo Ferrone, Maura Carlucci, Paola Palumbo, Giuseppe CarlucciPMID: 26898973 DOI: 10.1016/j.jpba.2016.01.062

Abstract

A procedure based on solid-phase extraction (SPE) followed by high performance liquid chromatography (HPLC) with PDA detection has been developed for the analysis of multiple drugs in rat plasma. The analytes evaluated were ulifloxacin, fenbufen and felbinac. Eight different solid phase extraction cartridges were tested to evaluate their applicability for the isolation of drugs from rat plasma. Comparison were recovery of different drugs and reproducibility. The samples were analyzed by HPLC using a Kinetex C18 EVO column and acetonitrile-10mM ammonium acetate-methanol as the mobile phase under gradient elution conditions. SPE combined with HPLC-PDA allowed the determination of drugs over a linear range of 0.05-15 μg/mL for ulifloxacin while 0.5-50 μg/mL for felbinac and fenbufen, with limit of detection at 0.05 for ulifloxacin and 0.5 for felbinac and fenbufen. Bond Elut Plexa sorbent was found to provide the most effective clean-up, removing the greatest amount of interfering substance and simultaneously ensuring analyte recoveries higher than 93.54% with relative standard deviation (RSD) <10%. The method was applied with good accuracy and precision in the determination of ulifloxacin, fenbufen and felbinac in rat plasma obtained from rats treated with selected drugs. This method permits its application to pharmacokinetic and pharmacodynamic studies of these analytes and will facilitate detailed investigations on the interactions between new fluoroquinolones and fenbufen.Fabrication of aluminum terephthalate metal-organic framework incorporated polymer monolith for the microextraction of non-steroidal anti-inflammatory drugs in water and urine samples

Dan-Ya Lyu, Cheng-Xiong Yang, Xiu-Ping YanPMID: 25840660 DOI: 10.1016/j.chroma.2015.03.020

Abstract

Polymer monolith microextraction (PMME) based on capillary monolithic column is an effective and useful technique to preconcentrate trace analytes from environmental and biological samples. Here, we report the fabrication of a novel aluminum terephthalate metal-organic framework (MIL-53(Al)) incorporated capillary monolithic column via in situ polymerization for the PMME of non-steroidal anti-inflammatory drugs (NSAIDs) (ketoprofen, fenbufen and ibuprofen) in water and urine samples. The fabricated MIL-53(Al) incorporated monolith was characterized by X-ray powder diffractometry, scanning electron microscopy, Fourier transform infrared spectrometry, and nitrogen adsorption experiment. The MIL-53(Al) incorporated monolith gave larger surface area than the neat polymer monolith. A 2-cm long MIL-53(Al) incorporated capillary monolith was applied for PMME coupled with high-performance liquid chromatography for the determination of the NSAIDs. Potential factors affecting the PMME were studied in detail. Under the optimized conditions, the developed method gave the enhancement factors of 46-51, the linear range of 0.40-200μgL(-1), the detection limits (S/N=3) of 0.12-0.24μgL(-1), and the quantification limits (S/N=10) of 0.40-0.85μgL(-1). The recoveries for spiked NSAIDs (20μgL(-1)) in water and urine samples were in the range of 77.3-104%. Besides, the MIL-53(Al) incorporated monolith was stable enough for 120 extraction cycles without significant loss of extraction efficiency. The developed method was successfully applied to the determination of NSAIDs in water and urine samples.Inhibition of ATP synthesis by fenbufen and its conjugated metabolites in rat liver mitochondria

Muzeeb Syed, Christian Skonberg, Steen Honoré HansenPMID: 26612354 DOI: 10.1016/j.tiv.2015.11.013

Abstract

Fenbufen is an arylpropionic acid derivative belonging to the group of non-steroidal anti-inflammatory drugs (NSAIDs). Even though fenbufen is considered a safe drug, some adverse reactions including hepatic events have been reported. To investigate whether mitochondrial damage could be involved in the drug induced liver injury (DILI) by fenbufen, the inhibitory effect of fenbufen and its conjugated metabolites on oxidative phosphorylation (ATP synthesis) in rat liver mitochondria was investigated. Fenbufen glucuronide (F-GlcA), fenbufen-N-acetyl cysteine-thioester (F-NAC) and fenbufen-S-glutathione thioester (F-SG) were found to be more potent inhibitors compared to parent fenbufen (F), whereas fenbufen-O-carnitine (F-carn), fenbufen-glycine (F-gly) and fenbufen-N-acetyl lysine amide (F-NAL) were less potent compared to fenbufen. Fenbufen-CoA thioester (F-CoA) was equally potent as fenbufen in inhibiting ATP synthesis. Fenbufen showed time and concentration dependent inhibition of ATP synthesis with Kinact of 4.4 min(-1) and KI of 0.88 μM and Kinact/KI ratio of 5.01 min(-1) μM(-1). Data show that fenbufen did not act through opening MPT pore, nor did incubation of mitochondria with reduced GSH and fenbufen show any protective effect on fenbufen mediated inhibition of oxidative phosphorylation. Inclusion of NADPH in mitochondrial preparations with fenbufen did not modulate the inhibitory effects, suggesting no role of CYP mediated oxidative metabolites on the ATP synthesis in isolated mitochondria. The results from the present experiments provide evidence that fenbufen and its metabolites could be involved in mitochondrial toxicity through inhibition of ATP synthesis.Synthesis and Biological Evaluation of an (18)Fluorine-Labeled COX Inhibitor--[(18)F]Fluorooctyl Fenbufen Amide--For Imaging of Brain Tumors

Ying-Cheng Huang, Yu-Chia Chang, Chun-Nan Yeh, Chung-Shan YuPMID: 27007363 DOI: 10.3390/molecules21030387

Abstract

Molecular imaging of brain tumors remains a great challenge, despite the advances made in imaging technology. An anti-inflammatory compound may be a useful tool for this purpose because there is evidence of inflammatory processes in brain tumor micro-environments. Fluorooctylfenbufen amide (FOFA) was prepared from 8-chlorooctanol via treatment with potassium phthalimide, tosylation with Ts2O, fluorination with KF under phase transfer catalyzed conditions, deprotection using aqueous hydrazine, and coupling with fenbufen. The corresponding radiofluoro product [(18)F]FOFA, had a final radiochemical yield of 2.81 mCi and was prepared from activated [(18)F]F(-) (212 mCi) via HPLC purification and concentration. The radiochemical purity was determined to be 99%, and the specific activity was shown to exceed 22 GBq/μmol (EOS) based on decay-corrected calculations. Ex-vivo analysis of [(18)F]FOFA in plasma using HPLC showed that the agent had a half-life of 15 min. PET scanning showed significant accumulation of [(18)F]FOFA over tumor loci with reasonable contrast in C6-glioma bearing rats. These results suggest that this molecule is a promising agent for the visualization of brain tumors. Further investigations should focus on tumor micro-environments.[123I]Iodooctyl fenbufen amide as a SPECT tracer for imaging tumors that over-express COX enzymes

Ho-Lien Huang, Chun-Nan Yeh, Wei-Yuan Lee, Ying-Cheng Huang, Kang-Wei Chang, Kun-Ju Lin, Shu-Fan Tien, Wen-Chin Su, Ching-Hsiuan Yang, Jenn-Tzong Chen, Wuu-Jyh Lin, Shio-Shio Fan, Chung-Shan YuPMID: 23384791 DOI: 10.1016/j.biomaterials.2013.01.050

Abstract

This study is concerned with the development of an agent for single photon emission computer tomography (SPECT) for imaging inflammation and tumor progression. [(123)I]Iodooctyl fenbufen amide ([(123)I]IOFA) was prepared from the precursor N-octyl-4-oxo-4-(4'-(trimethylstannyl)biphenyl-4-yl)butanamide with a radiochemical yield of 15%, specific activity of 37 GBq/μmol, and radiochemical purity of 95%. Analysis of the binding of [(123)I]IOFA to COX-1 and COX-2 enzymes by using HPLC and a gel filtration column showed a selectivity ratio of 1:1.3. An assay for the competitive inhibition of substrate transfer showed that IOFA exhibited a comparable IC(50) value compared to fenbufen. In the normal rat liver, a lower level and homogeneous pattern of [(123)I]IOFA radioactivity was observed by SPECT. In contrast, in the rat liver with thioacetamide-induced cholangiocarcinoma, a higher uptake and heterogeneous pattern of [(123)I]IOFA radioactivity was seen as hot spots in tumor lesions by SPECT imaging. Importantly, elevated COX-1 and COX-2 expressions from immunostaining were found in the bile ducts of tumor rats but not of normal rats. Therefore, [(123)I]IOFA was found to exhibit the potential for imaging tumors that over-express COX.Synthesis and characterization of boron fenbufen and its F-18 labeled homolog for boron neutron capture therapy of COX-2 overexpressed cholangiocarcinoma

Chun-Nan Yeh, Chi-Wei Chang, Yi-Hsiu Chung, Shi-Wei Tien, Yong-Ren Chen, Tsung-Wen Chen, Ying-Cheng Huang, Hsin-Ell Wang, You-Cheng Chou, Ming-Huang Chen, Kun-Chun Chiang, Wen-Sheng Huang, Chung-Shan YuPMID: 28728977 DOI: 10.1016/j.ejps.2017.07.019

Abstract

Boron neutron capture therapy (BNCT) is a binary therapy that employs neutron irradiation on the boron agents to release high-energy helium and alpha particles to kill cancer cells. An optimal response to BNCT depends critically on the time point of maximalB accumulation and highest tumor to normal ratio (T/N) for performing the neutron irradiation. The aggressive cholangiocarcinoma (CCA) representing a liver cancer that overexpresses COX-2 enzyme is aimed to be targeted by COX-2 selective boron carrier, fenbufen boronopinacol (FBPin). Two main works were performed including: 1) chemical synthesis of FBPin as the boron carrier and 2) radiochemical labeling with F-18 to provide the radiofluoro congener, m-[

F]fluorofenbufen ester boronopinacol (m-[

F]FFBPin), to assess the binding affinity, cellular accumulation level and distribution profile in CCA rats. FBPin was prepared from bromofenbufen via 3 steps with 82% yield. The binding assay employed [

F]FFBPin to compete FBPin for binding to COX-1 (IC

=0.91±0.68μM) and COX-2 (IC

=0.33±0.24μM). [

F]FFBPin-derived 60-min dynamic PET scans predict the

B-accumulation of 0.8-1.2ppm in liver and 1.2-1.8ppm in tumor and tumor to normal ratio=1.38±0.12. BNCT was performed 40-55min post intravenous administration of FBPin (20-30mg) in the CCA rats. CCA rats treated with BNCT display more tumor reduction than that by NCT with respect of 2-[

F]fluoro-2-deoxy glucose uptake in the tumor region of interest, 20.83±3.00% (n=12) vs. 12.83±3.79% (n=10), P=0.05. The visualizing agent [

F]FFBPin resembles FBPin to generate the time-dependent boron concentration profile. Optimal neutron irradiation period is thus determinable for BNCT. A boron-substituted agent based on COX-2-binding features has been prepared. The moderate COX-2/COX-1 selectivity index of 2.78 allows a fair tumor selectivity index of 1.38 with a mild cardiovascular effect. The therapeutic effect from FBPin with BNCT warrants a proper COX-2 targeting of boron NSAIDs.

Density functional theory study on the molecular structure and vibration spectra of fenbufen

Yue Yang, Hongwei GaoPMID: 23099169 DOI: 10.1016/j.saa.2012.09.034

Abstract

This paper examines the comparative performance of different density functional theory (DFT) methods at various basis sets in predicting molecular and vibration spectra of gamma-oxo-[1,1'-biphenyl]-4-butanoic acid (fenbufen). DFT methods including mPW1PW91, HCTH, SVWN, PBEPBE, B3PW91 and B3LYP were investigated. Different basis sets including LANL2DZ, SDD, LANL2MB, CEP-4G, CEP-31G, and CEP-121G were also considered. It is remarkable that the mPW1PW91/LANL2DZ and mPW1PW91/SDD levels are clearly superior to all of the remaining DFT levels in predicting the structure of fenbufen. The calculated results also indicate that SVWN/LANL2DZ level show better performance in the vibration spectra prediction of fenbufen comparing other DFT methods.Carrier-linked mutual prodrugs of biphenylacetic acid as a promising alternative to bioprecursor fenbufen: design, kinetics, and pharmacological studies

Suneela Dhaneshwar, Manisha Kusurkar, Subhash Bodhankar, Gopal BihaniPMID: 24178955 DOI: 10.1007/s10787-013-0194-4

Abstract

Novel mutual prodrugs of biphenylacetic acid were designed as a promising gastro-protective alternative to fenbufen. Biphenyacetic acid was covalently linked with two non-essential amino acids (D-phenylalanine and glycine) possessing wound healing, analgesic, and anti-inflammatory properties. The prodrugs exhibited good stability in stomach homogenates while hydrolytic release of biphenylacetic acid was observed in phosphate buffer, small intestinal homogenates, and 80% human plasma. In vivo behavior of prodrugs on oral administration to Wistar rats demonstrated 33-45% release of biphenylacetic acid in blood over a period of 24 h indicating passage of intact prodrugs to colon, colonic release of parent drug followed by its absorption through colonic mucosa into systemic circulation. Prodrugs were extensively evaluated for analgesic, anti-inflammatory, anti-arthritic, and ulcerogenic activities. Biochemical, haemetological, histopathological, and radiological studies were also performed. Conversion of bioprecusor fenbufen into mutual carrier-linked prodrugs proved to be promising alternative in terms of reduced ulcerogenic propensity, longer duration of analgesia, enhanced/prolonged anti-inflammatory activity, and superior anti-arthritic effect. These prodrugs could be developed further for chronotherapy of rheumatoid arthritis.Solution-phase parallel synthesis and screening of anti-tumor activities from fenbufen and ethacrynic acid libraries

Yuan-Hsiao Su, Li-Wu Chiang, Kee-Ching Jeng, Ho-Lien Huang, Jenn-Tzong Chen, Wuu-Jyh Lin, Chia-Wen Huang, Chung-Shan YuPMID: 21315586 DOI: 10.1016/j.bmcl.2011.01.068

Abstract

The derivatives with fenbufen and ethacrynic acid core compounds was synthesized through a facial preparation of 1-amino-4-azidobutane. The subsequent coupling with 102 members of carboxylic acids afforded amide products. The in situ screening using colorimetric assay with 3-(4.5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide showed that fenbufen but not ethacrynic acid butyl amide members displayed the cytotoxicities to tumor cells substantially, including two human cell lines (MCF7 and A549) and two murine cell lines (C26 and TRAMP-C1). Three fenbufen analogs were found to have a good anti-tumor activity comparable to cisplatin.Explore Compound Types